(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

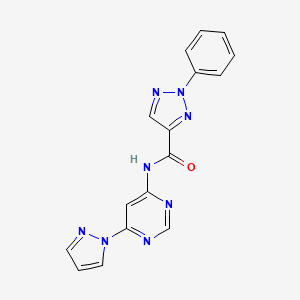

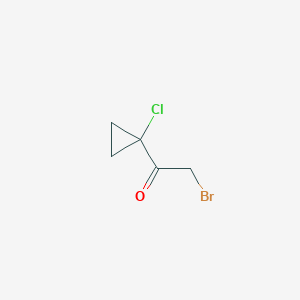

“(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1936050-60-0 . It has a molecular weight of 168.6 and its IUPAC name is (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is 1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The molecular formula for (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is C3H5ClN2O2S . It has a molecular weight of 168.60 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride is not directly referenced in available literature, but related compounds provide insights into potential applications in chemical synthesis and reactivity. For instance, the addition of methanesulfenyl chloride to various compounds can lead to the formation of Markownikoff products, indicating its reactivity and potential in synthesizing derivatives (J. Yoshimura, Y. Sugiyama, Kenji Matsunari, Hiroshi. Nakamura, 1974). Similarly, methanesulfonyl chloride has been utilized in the activation of methane to methanesulfonic acid (MSA), showcasing a direct and selective route for converting methane into a valuable chemical feedstock without overoxidation (Christian Díaz-Urrutia, T. Ott, 2019).

Structural Analysis and Molecular Modeling

The molecular structure of methane sulfonyl chloride has been studied through electron diffraction, which provides a basis for understanding the molecular geometry and reactivity of sulfonyl chlorides, including (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride (M. Hargittai, I. Hargittai, 1973).

Microbial Metabolism

While not directly related to (3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride, the microbial metabolism of methanesulfonic acid highlights the biological interactions of methane-derived compounds. Such studies provide insights into the biogeochemical cycling of sulfur and the microbial utilization of methane-derived sulfonates (Donovan P. Kelly, J. Murrell, 1999).

Synthesis of Derivatives

Methanesulfonyl chloride is a key reagent in the synthesis of various derivatives, such as methyl sulfonamide, demonstrating its utility in organic synthesis and the potential for creating a wide range of chemical entities (Zhao Li-fang, 2002).

Critique and Discussion

The conversion of methane to methanesulfonic acid, while innovative, has been critiqued for the proposed mechanism's plausibility, underscoring the importance of scrutinizing reaction pathways and the challenges in directly utilizing methane (V. A. Roytman, D. A. Singleton, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-methyldiazirin-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClN2O2S/c1-3(5-6-3)2-9(4,7)8/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHNPRZTIFFTDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-methyl-3H-diazirin-3-yl)methanesulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2845627.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide](/img/structure/B2845628.png)

![2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2845630.png)

![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2845631.png)

methanone](/img/structure/B2845632.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B2845634.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)butanamide](/img/structure/B2845642.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2845643.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845644.png)